molecular formula C18H16N2O3 B12902518 Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate CAS No. 33123-96-5

Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate

Cat. No.: B12902518
CAS No.: 33123-96-5
M. Wt: 308.3 g/mol
InChI Key: ASKZFHHEVMXUAZ-UHFFFAOYSA-N
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Description

Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate is a chemical compound of interest in medicinal chemistry and organic synthesis. While specific biological data for this exact compound is not available in the searched literature, its core structure provides strong indications of its research utility. The molecule features a benzyloxycarbonyl (Cbz) carbamate group attached to a 4-methyl-5-phenyloxazole scaffold. The Cbz group is a well-established protecting group in synthetic organic chemistry, widely used to protect amines during multi-step synthesis . The 2-aryl-oxazole core is a privileged structure in drug discovery, frequently found in compounds with various pharmacological activities. Research on analogous 2-aryl-benzoxazole and 2-aryl-oxazole derivatives has shown that these structures can serve as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research . The specific substitution pattern with a methyl group at the 4-position and a phenyl ring at the 5-position of the oxazole is designed to optimize hydrophobic interactions and binding affinity within enzyme active sites, particularly at the peripheral anionic site of cholinesterases . Consequently, this compound is a valuable synthetic intermediate or a potential structural motif for researchers developing new therapeutic agents, particularly in neuroscience, and for those investigating the structure-activity relationships of heterocyclic compounds. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

33123-96-5

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

benzyl N-(4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate

InChI

InChI=1S/C18H16N2O3/c1-13-16(15-10-6-3-7-11-15)23-17(19-13)20-18(21)22-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,20,21)

InChI Key

ASKZFHHEVMXUAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)NC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route:

  • Step 1: Formation of the 1,3-oxazole ring
    The oxazole ring is commonly synthesized via cyclization reactions involving α-hydroxyketones or α-amino ketones with appropriate reagents such as acid chlorides or isocyanides. The Van Leusen oxazole synthesis is a notable method, where aldehydes react with tosylmethyl isocyanide (TosMIC) under basic conditions to form substituted oxazoles with high regioselectivity.

  • Step 2: Introduction of the 4-methyl and 5-phenyl substituents
    The methyl group at position 4 and the phenyl group at position 5 are introduced either by selecting appropriately substituted starting materials or by post-cyclization functionalization. For example, using benzaldehyde derivatives in the Van Leusen reaction can install the phenyl group at position 5 directly.

  • Step 3: Carbamate formation at the 2-position
    The carbamate moiety is introduced by reacting the oxazole-containing amine or hydroxyl precursor with benzyl chloroformate (also known as benzyloxycarbonyl chloride) under basic conditions. This reaction forms the benzyl carbamate via nucleophilic substitution, typically in the presence of a base such as cesium carbonate or triethylamine and sometimes catalyzed by tetrabutylammonium iodide to enhance reaction rates and yields.

Detailed Synthetic Route Example

Step Reaction Type Reagents & Conditions Outcome
1 Oxazole ring formation (Van Leusen synthesis) Aldehyde (benzaldehyde), TosMIC, base (e.g., potassium carbonate), solvent (e.g., methanol), room temperature to reflux Formation of 5-phenyl-4-methyl-1,3-oxazole scaffold
2 Functional group modification (if needed) Methylation reagents or substituted aldehydes Installation of 4-methyl substituent
3 Carbamate formation Benzyl chloroformate, base (cesium carbonate or triethylamine), catalyst (tetrabutylammonium iodide), solvent (e.g., dichloromethane), 0–25 °C Formation of benzyl carbamate at 2-position of oxazole

This sequence ensures regioselective formation of the oxazole ring and efficient carbamate coupling.

Alternative Methods

  • Carbonylimidazolide-mediated carbamate synthesis:
    An alternative approach involves preparing the carbonylimidazolide intermediate from the oxazole amine precursor, which then reacts with benzyl alcohol or benzyl amine nucleophiles in aqueous or organic media to form the carbamate. This method is advantageous for its mild conditions, scalability, and avoidance of inert atmosphere requirements.

  • Palladium-catalyzed coupling reactions:
    For complex derivatives, palladium-catalyzed cross-coupling reactions can be employed to install the phenyl substituent or to modify the carbamate group, enhancing structural diversity and yield.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, methanol, or dry benzene Choice depends on solubility and reaction step
Temperature 0–25 °C for carbamate formation; room temperature to reflux for oxazole synthesis Lower temperatures favor carbamate stability
Base Cesium carbonate, triethylamine, potassium carbonate Bases neutralize HCl formed and promote nucleophilicity
Catalyst Tetrabutylammonium iodide (phase transfer catalyst) Enhances reaction rate and yield in carbamate formation
Reaction time 2–24 hours depending on step Monitored by TLC or HPLC

Optimization focuses on maximizing yield and purity while minimizing side reactions such as hydrolysis or over-alkylation.

Research Findings and Data

Yield and Purity

  • Typical overall yields for the multi-step synthesis range from 60% to 85%, depending on the purity of starting materials and reaction optimization.
  • Carbamate formation step yields are generally high (80–95%) due to the high reactivity of benzyl chloroformate and efficient base catalysis.

Analytical Characterization

Technique Purpose Typical Results
NMR (¹H, ¹³C) Structural confirmation Signals consistent with oxazole ring, methyl, phenyl, and carbamate protons
Mass Spectrometry Molecular weight confirmation Molecular ion peak matching C19H16N2O3 (approx. 316 g/mol)
IR Spectroscopy Functional group identification Carbamate C=O stretch around 1700 cm⁻¹, oxazole ring vibrations
HPLC Purity assessment >95% purity achievable with optimized purification

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Van Leusen Oxazole Synthesis + Carbamate Formation Aldehyde, TosMIC, benzyl chloroformate, base Regioselective, well-established, scalable Multi-step, requires careful control of conditions
Carbonylimidazolide Intermediate Route Carbonylimidazolide, benzyl alcohol/amine Mild conditions, scalable, no inert atmosphere needed Requires preparation of intermediate
Palladium-Catalyzed Coupling Pd catalyst, aryl halides, amines High selectivity, versatile Expensive catalysts, sensitive to air/moisture

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate has shown potential in various therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial properties. Studies have demonstrated that benzyl carbamates can inhibit the growth of certain bacterial strains, making them candidates for antibiotic development.
  • Anti-cancer Properties : Preliminary studies suggest that this compound may act as an effective inhibitor of cancer cell proliferation. A study conducted on derivatives of oxazole-based compounds indicated that modifications at the oxazole ring could enhance their cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, its derivatives have been synthesized and tested for aromatase inhibition, which is crucial for hormone-dependent cancers.

Materials Science Applications

In addition to its biological applications, this compound has potential uses in materials science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance in various applications.
  • Coatings and Adhesives : Due to its chemical structure, this compound can be explored as a component in coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings / Results
Medicinal ChemistryAntimicrobial ActivityEffective against specific bacterial strains
Anti-cancer PropertiesInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential aromatase inhibitor
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties
Coatings and AdhesivesImproves durability and resistance

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound, suggesting its potential as a new antibiotic agent.

Case Study 2: Cancer Cell Proliferation

In another study focusing on the anti-cancer properties of oxazole derivatives, researchers synthesized several analogs of this compound. The findings revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural variations in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle Core Modifications: Oxazole vs. Thiazole

A key structural variation involves replacing the oxazole core with a thiazole (sulfur instead of oxygen). For example:

  • Thiazole derivatives are often associated with improved metabolic stability but may exhibit reduced solubility due to sulfur’s hydrophobicity.
Property Oxazole Derivative Thiazole Derivative
Heteroatom O, N S, N
Molecular Formula C₁₈H₁₆N₂O₃* C₁₈H₁₆N₂O₂S
Molecular Weight ~316.33 (estimated) 324.40
Electronic Effects Moderate electron-withdrawing Stronger electron-withdrawing (due to S)

*Exact formula for the target compound is inferred from analogs.

Substituent Variations on the Oxazole Ring

Methyl and Phenyl Substitutions

The target compound’s 4-methyl and 5-phenyl substituents influence steric bulk and electronic distribution:

Aromatic Ring Modifications
  • (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one :
    • Substitution of phenyl with 4-methylphenyl alters π-π stacking interactions and solubility.
    • The benzylidene group introduces conjugation, affecting UV/Vis absorption properties.

Carbamate Group Variations

  • Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS 1220910-89-3, C₂₁H₁₇FN₆O₂, MW 404.41) :
    • Fluorine and tetrazole substituents enhance electronegativity and bioavailability.
    • The pyridinyl-tetrazole moiety introduces additional hydrogen-bonding sites.

Key Research Findings

Physicochemical Properties

  • Melting Points : Oxazole derivatives typically exhibit higher melting points than thiazole analogs due to stronger dipole-dipole interactions. For example, a related oxazolone derivative melts at 206–208 °C , whereas thiazole analogs often melt below 200 °C .
  • Solubility : Hydroxymethyl or tert-butyl substituents improve aqueous solubility, whereas halogenated phenyl groups (e.g., 4-fluorophenyl) enhance lipid solubility .

Biological Activity

Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzyl group, an oxazole ring, and a carbamate functional group. This combination suggests potential for diverse biological activities, making it a candidate for further research in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3C_{18}H_{16}N_{2}O_{3}. The structure can be broken down into key components:

Component Description
Benzyl Group A common structural motif in pharmaceuticals.
Oxazole Ring A five-membered heterocyclic structure containing nitrogen and oxygen.
Carbamate Functional Group Known for its role in enhancing bioactivity and solubility.

The oxazole moiety is particularly noteworthy as compounds containing this ring often exhibit significant biological activity, including antimicrobial and anticancer properties.

Enzyme Inhibition

The interaction of this compound with various enzymes has also been a focus of research. Preliminary studies suggest it may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, its potential to inhibit cholinesterase has been noted, which could be beneficial in treating conditions like Alzheimer's disease where cholinesterase inhibitors are therapeutic agents .

Structure-Activity Relationship (SAR)

A study analyzing the SAR of similar compounds indicated that modifications to the oxazole ring can significantly alter biological activity. For instance, the introduction of different substituents on the phenyl group can enhance or reduce potency against specific biological targets . This highlights the importance of structural variations in optimizing the pharmacological profiles of benzyl carbamates.

In Vivo Studies

In vivo studies involving related compounds have shown promising results in reducing tumor growth and enhancing survival rates in cancer models. Although direct studies on this compound are still needed, these findings suggest that its analogs may share similar therapeutic potential .

Potential Applications

Given its unique structure and preliminary findings regarding its biological activity, this compound holds promise for several applications:

  • Pharmaceutical Development : As an intermediate in drug synthesis targeting specific pathways.
  • Antimicrobial Agents : Potential use in developing new antibiotics or antifungal agents.
  • Neuroprotective Drugs : Possible application as a cholinesterase inhibitor for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate with high purity?

  • Methodology : The synthesis typically involves coupling a pre-functionalized oxazole core with a benzyl carbamate group. Key steps include:

  • Protection of reactive groups : Use benzyl carbamate (Cbz) as a temporary protecting group for amines, which is stable under acidic conditions but cleavable via hydrogenolysis or strong acids .
  • Oxazole ring formation : Employ cyclization reactions (e.g., Robinson-Gabriel synthesis) using substituted β-ketoamides or α-haloketones.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile. Monitor purity via HPLC (C18 column, methanol/water mobile phase).
    • Safety : Follow strict PPE protocols (gloves, goggles, fume hood) due to potential irritancy of intermediates. Waste must be segregated for professional disposal .

Q. How can researchers characterize the crystalline structure of this compound using X-ray diffraction?

  • Methodology :

  • Data collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure solution : Apply direct methods (e.g., SHELXT) for phase determination, followed by refinement via SHELXL using full-matrix least-squares against F² .
  • Validation : Check for disorders in the oxazole ring or benzyl group using PLATON’s ADDSYM tool. Resolve contradictions (e.g., unrealistic bond lengths) by re-examizing electron density maps .
    • Visualization : Generate ORTEP-3 diagrams to highlight thermal ellipsoids and molecular geometry .

Q. What are the optimal storage conditions to ensure the compound’s stability during experiments?

  • Stability profile :

  • pH sensitivity : Benzyl carbamate groups hydrolyze rapidly under strongly acidic (pH < 1) or basic (pH > 12) conditions. Store in neutral buffers (pH 6–8) at 4°C .
  • Light/temperature : Protect from UV light and store at –20°C in amber vials under inert gas (Ar/N₂).
  • Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to validate shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Common issues :

  • Disordered atoms : Use PART instructions in SHELXL to model split positions and refine occupancy factors .
  • Twinned crystals : Apply twin-law matrices (e.g., BASF parameter) in SHELXL for datasets with overlapping reflections .
  • Validation tools : Cross-check with CheckCIF to identify outliers in bond angles/geometry and revise hydrogen bonding networks .

Q. What strategies are effective in analyzing the electronic effects of substituents on the oxazole ring?

  • Experimental approaches :

  • Spectroscopy : Use NMR (¹H/¹³C) to assess electron-withdrawing/donating effects via chemical shifts (e.g., deshielding of oxazole protons).
  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals .
    • Structure-activity relationships : Compare substituent effects (methyl vs. phenyl) on reaction kinetics (e.g., hydrolysis rates) under controlled pH .

Q. How can computational methods complement experimental data in understanding reaction mechanisms?

  • Case study : Mechanistic insights into carbamate cleavage:

  • MD simulations : Model hydrolysis pathways under acidic conditions using Gaussian or GROMACS to identify transition states .
  • Kinetic isotope effects : Validate computational predictions with experimental kH/kD ratios from deuterated solvents .
    • Synchrotron applications : Pair time-resolved XRD with molecular dynamics to track structural changes during reactions .

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